Cicutol

Description

Structure

3D Structure

Properties

CAS No. |

109116-12-3 |

|---|---|

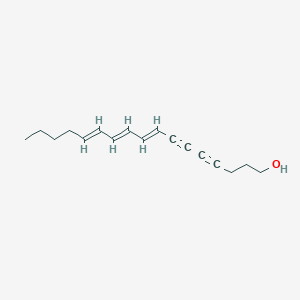

Molecular Formula |

C17H22O |

Molecular Weight |

242.36 g/mol |

IUPAC Name |

(8E,10E,12E)-heptadeca-8,10,12-trien-4,6-diyn-1-ol |

InChI |

InChI=1S/C17H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h5-10,18H,2-4,15-17H2,1H3/b6-5+,8-7+,10-9+ |

InChI Key |

OGSBOMXZSBQDPF-SUTYWZMXSA-N |

SMILES |

CCCCC=CC=CC=CC#CC#CCCCO |

Isomeric SMILES |

CCCC/C=C/C=C/C=C/C#CC#CCCCO |

Canonical SMILES |

CCCCC=CC=CC=CC#CC#CCCCO |

Synonyms |

cicutol |

Origin of Product |

United States |

Foundational & Exploratory

Cicutoxin mechanism of action in central nervous system

For Researchers, Scientists, and Drug Development Professionals

Cicutoxin (B1197497), a potent polyacetylene neurotoxin produced by plants of the Cicuta genus, commonly known as water hemlock, exerts its severe and often fatal effects through a well-defined mechanism of action within the central nervous system (CNS). This technical guide provides an in-depth exploration of cicutoxin's molecular interactions, the resultant physiological consequences, and the experimental methodologies used to elucidate these processes.

Core Mechanism of Action: GABA-A Receptor Antagonism

The primary molecular target of cicutoxin in the CNS is the gamma-aminobutyric acid type A (GABA-A) receptor. Cicutoxin acts as a non-competitive antagonist of this receptor, which is the principal inhibitory neurotransmitter receptor in the brain. By blocking the inhibitory action of GABA, cicutoxin leads to uncontrolled neuronal firing, resulting in the characteristic symptoms of water hemlock poisoning, including seizures, respiratory paralysis, and ultimately, death.

Signaling Pathway of Cicutoxin's Action

The following diagram illustrates the signaling pathway disrupted by cicutoxin.

A Technical Guide to Cicutoxin as a Noncompetitive GABAa Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of cicutoxin (B1197497), a potent neurotoxin found in plants of the Cicuta genus, commonly known as water hemlock.[1][2] Its primary mechanism of action involves the noncompetitive antagonism of the γ-aminobutyric acid type A (GABAa) receptor, the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[2][3][4][5] By disrupting the delicate balance of neuronal excitation and inhibition, cicutoxin induces severe neurotoxic effects, including life-threatening seizures.[1][2] This guide details the molecular mechanism of cicutoxin, presents relevant quantitative data, and outlines key experimental protocols for its study.

The GABAa Receptor: The Primary Target of Cicutoxin

The GABAa receptor is a ligand-gated ion channel that plays a crucial role in reducing neuronal excitability throughout the CNS.[3]

-

Structure: It is a heteropentameric complex, typically composed of two α, two β, and one γ subunit, which assemble to form a central chloride (Cl⁻) permeable pore.[5][6]

-

Function: In the mature CNS, the binding of the neurotransmitter GABA to its orthosteric sites (located at the β-α subunit interfaces) triggers a conformational change, opening the channel pore.[7] This allows for the rapid influx of Cl⁻ ions, leading to hyperpolarization of the postsynaptic membrane and making it more difficult for the neuron to fire an action potential, thus mediating fast synaptic inhibition.[3][8]

-

Pharmacology: The receptor possesses multiple distinct binding sites. In addition to the GABA binding site, there are numerous allosteric sites that bind various pharmacological agents, including benzodiazepines, barbiturates, neurosteroids, and noncompetitive antagonists like picrotoxin (B1677862) and cicutoxin.[5][9]

Molecular Mechanism of Cicutoxin

Cicutoxin exerts its potent neurotoxic effects by directly interfering with the function of the GABAa receptor ion channel.

-

Noncompetitive Antagonism: Cicutoxin is a noncompetitive antagonist, meaning it does not compete with GABA for its binding site.[2][9] Instead, it binds to a distinct site on the receptor complex.

-

Channel Blockade: Like the classic noncompetitive antagonist picrotoxin, cicutoxin is understood to act as an open-channel blocker.[9] It binds to a site located within or near the transmembrane ion pore of the GABAa receptor.[10][11] This physical occlusion of the pore prevents the translocation of chloride ions, irrespective of whether GABA is bound to the receptor.

-

Consequence of Blockade: The blockade of the chloride channel renders the GABAergic system ineffective. The inhibitory signal is lost, leading to uncontrolled neuronal firing and hyperexcitability, which manifests clinically as tremors, muscle spasms, and severe tonic-clonic seizures.[2] This mechanism is shared by other structurally related C17-polyacetylenes, such as oenanthotoxin.[12]

References

- 1. Cicutoxin - Wikipedia [en.wikipedia.org]

- 2. Poisoning due to water hemlock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cicutoxin | C17H22O2 | CID 25265910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Structure-Dependent Activity of Natural GABA(A) Receptor Modulators | MDPI [mdpi.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Decoding the structural and functional diversity of GABAA receptors: from ensemble logic to therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Picrotoxin-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gaba receptor insecticide non-competitive antagonists may bind at allosteric modulator sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of a possible secondary picrotoxin-binding site on the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Plants’ Impact on the Human Brain—Exploring the Neuroprotective and Neurotoxic Potential of Plants - PMC [pmc.ncbi.nlm.nih.gov]

Cicutoxin from Cicuta maculata: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cicutoxin (B1197497), a potent C17-polyacetylene neurotoxin, is the primary toxic constituent of the water hemlock, Cicuta maculata. This technical guide provides an in-depth overview of the natural distribution of cicutoxin within Cicuta maculata, detailed methodologies for its isolation and purification, and an exploration of its mechanism of action as a non-competitive antagonist of the gamma-aminobutyric acid type A (GABAA) receptor. Quantitative data on cicutoxin concentrations in various plant parts are summarized, and experimental workflows are presented to aid researchers in the efficient extraction and study of this compound.

Natural Sources and Distribution of Cicutoxin in Cicuta maculata

Cicuta maculata, commonly known as spotted water hemlock, is a highly poisonous perennial herbaceous plant belonging to the Apiaceae family. It is native to North America and thrives in wet environments such as marshes, swamps, and along stream banks. All parts of the plant contain cicutoxin, but the concentration varies significantly depending on the plant part and its developmental stage.[1][2]

The toxin is a clear, oily liquid found in the hollow chambers of the stem and, most notably, in the tuberous roots.[3] The roots are considered the most toxic part of the plant, with the highest concentrations of cicutoxin, particularly in the early spring.[4][5] Ingestion of even a small portion of the root can be fatal to humans and livestock.[5]

Table 1: Quantitative Distribution of Cicutoxin in Cicuta maculata

| Plant Part | Cicutoxin Concentration (mg/g fresh weight) | Species | Notes |

| Roots/Tubers | 0.75 | Cicuta maculata | Considered the most toxic part of the plant.[3] |

| Rhizomes | 0.44 | Cicuta virosa | A closely related species, providing a comparable concentration. |

| Immature Seeds | High (relative to other aerial parts) | Cicuta maculata | Contains significantly higher levels of cicutol-like derivatives compared to tubers.[6][7] |

| Leaves | Lower than roots and seeds | Cicuta maculata | Toxicity decreases as the plant matures. |

| Stems | Lower than roots and seeds | Cicuta maculata | Toxicity is higher in earlier developmental stages. |

Isolation and Purification of Cicutoxin: Experimental Protocols

The isolation of cicutoxin from Cicuta maculata requires careful handling due to its high toxicity. The following protocol is a composite of established methods for the extraction and purification of polyacetylenes from plant sources.

Plant Material Collection and Preparation

-

Collection: Collect fresh Cicuta maculata plants, with a focus on the roots and tubers where cicutoxin concentration is highest. Early spring is the optimal collection time.

-

Cleaning and Storage: Thoroughly wash the collected plant material with distilled water to remove soil and debris. The material can be processed fresh or stored at -20°C for later use.

-

Homogenization: Finely chop the plant material and homogenize it in a blender with a suitable solvent. Methanol (B129727) or a mixture of methanol and water is effective for initial extraction.[8] A common ratio is 1:2 (w/v) of plant material to solvent.

Extraction of Cicutoxin

-

Solvent Extraction: Macerate the homogenized plant material in the chosen solvent (e.g., methanol) at room temperature for 24-48 hours. This process should be repeated three times with fresh solvent to ensure maximum extraction of the toxin.

-

Filtration and Concentration: Filter the combined extracts through cheesecloth or filter paper to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to avoid degradation of the thermally labile cicutoxin.

Purification by Liquid-Liquid Partitioning and Chromatography

-

Liquid-Liquid Partitioning: Resuspend the concentrated crude extract in a mixture of water and a non-polar solvent such as n-hexane. Shake the mixture vigorously in a separatory funnel and allow the layers to separate. Cicutoxin, being a relatively non-polar molecule, will partition into the n-hexane layer. Discard the aqueous layer and collect the n-hexane fraction. Repeat this partitioning step multiple times to improve separation.

-

Column Chromatography: Concentrate the n-hexane fraction and subject it to column chromatography for further purification.

-

Stationary Phase: Silica gel is a suitable stationary phase.

-

Mobile Phase: A gradient of n-hexane and ethyl acetate (B1210297) can be used as the mobile phase. Start with a low polarity solvent system (e.g., 95:5 n-hexane:ethyl acetate) and gradually increase the polarity to elute compounds of increasing polarity.

-

-

High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity cicutoxin, reverse-phase HPLC is recommended.

-

Column: A C18 column is appropriate for separating polyacetylenes.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is a common mobile phase.

-

Detection: Cicutoxin can be detected using a UV detector, as its conjugated polyene-polyyne structure absorbs UV light.

-

The following diagram illustrates a typical workflow for the isolation of cicutoxin:

Mechanism of Action: GABAA Receptor Antagonism

Cicutoxin exerts its potent neurotoxic effects primarily by acting as a non-competitive antagonist of the GABAA receptor in the central nervous system.[2][4] The GABAA receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.

Cicutoxin is believed to bind to a site within the chloride ion channel pore of the GABAA receptor.[9] This binding physically blocks the flow of chloride ions, even when GABA is bound to its receptor site. This non-competitive antagonism prevents the inhibitory action of GABA, leading to a state of uncontrolled neuronal excitation, which manifests as the characteristic symptoms of cicutoxin poisoning, including seizures.[2]

The following diagram illustrates the signaling pathway of GABA and the antagonistic effect of cicutoxin:

Conclusion

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals interested in the natural sourcing and isolation of cicutoxin from Cicuta maculata. The detailed information on its distribution within the plant, a step-by-step isolation protocol, and an explanation of its mechanism of action will facilitate further research into the pharmacology and potential therapeutic applications of this potent neurotoxin. The provided quantitative data and experimental workflows serve as a practical foundation for laboratory work involving cicutoxin. Due to the extreme toxicity of cicutoxin, all handling and experimental procedures should be conducted with appropriate safety precautions in a controlled laboratory setting.

References

- 1. Guide to Poisonous Plants â College of Veterinary Medicine and Biomedical Sciences â Colorado State University [poisonousplants.cvmbs.colostate.edu]

- 2. Cicutoxin | C17H22O2 | CID 25265910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lincolncountywa.com [lincolncountywa.com]

- 4. Cicuta - Wikipedia [en.wikipedia.org]

- 5. Water Hemlock Poisoning -- Maine, 1992 [cdc.gov]

- 6. Water hemlock poisoning in cattle: Ingestion of immature Cicuta maculata seed as the probable cause - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 9. Structural model for gamma-aminobutyric acid receptor noncompetitive antagonist binding: widely diverse structures fit the same site - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and stereochemistry of Cicutoxin isomers

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Cicutoxin (B1197497) Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of cicutoxin and its isomers. It includes detailed information on their physicochemical properties, relevant experimental protocols, and the key signaling pathways affected.

Chemical Structure and Stereochemistry

Cicutoxin and its related compounds are C17-polyacetylenes, a class of natural products characterized by a 17-carbon backbone with multiple triple and double bonds.[1][2] These compounds are primarily found in plants of the Cicuta (water hemlock) and Oenanthe genera.[1][2]

The parent compound, cicutoxin, is an aliphatic, highly unsaturated alcohol with the molecular formula C₁₇H₂₂O₂.[1] Its structure features two triple bonds conjugated with three double bonds, and two hydroxyl groups.[1] The naturally occurring and most toxic enantiomer is (R)-(-)-cicutoxin, with the systematic IUPAC name (8E,10E,12E,14R)-heptadeca-8,10,12-triene-4,6-diyne-1,14-diol.[1][3] The absolute configuration at the C-14 chiral center has been confirmed as R.[3] Cicutoxin is chemically unstable and can degrade when exposed to air, light, or heat.[1]

Several isomers of cicutoxin have been identified, differing in the arrangement of double bonds (geometric isomers) or the connectivity of atoms (structural isomers), as well as their stereochemistry. Notable isomers include:

-

Isocicutoxin: A geometric isomer of cicutoxin.

-

Oenanthotoxin: A structural isomer of cicutoxin.[1]

-

Virol A, B, and C: Related toxic polyacetylenic alcohols isolated from Cicuta virosa.[4] The absolute stereochemistry of virol A has been determined to be (S).

Physicochemical and Biological Properties of Cicutoxin Isomers

The following tables summarize key quantitative data for cicutoxin and its isomers, facilitating a comparative analysis of their properties and biological activities.

Table 1: Physicochemical Properties of Cicutoxin Isomers

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility |

| (-)-Cicutoxin | C₁₇H₂₂O₂ | 258.35 | 54 | Soluble in alcohol, chloroform, ether, hot water, alkali hydroxides; practically insoluble in petroleum ether.[5] |

| (±)-Cicutoxin | C₁₇H₂₂O₂ | 258.35 | 67 | Crystals from ether + petroleum ether.[5] |

Table 2: Biological Activity of Cicutoxin Isomers

| Compound | LD₅₀ (mouse, i.p., mg/kg) | IC₅₀ for [³H]EBOB Binding (µM) | Primary Mechanism of Action |

| Cicutoxin | 2.8 | 0.541 | Non-competitive GABA-A receptor antagonist.[1][4] |

| Isocicutoxin | 38.5 | 2.01 | Non-competitive GABA-A receptor antagonist.[2][4] |

| Virol A | 28.0 | 1.15 | Non-competitive GABA-A receptor antagonist.[2][4] |

| Virol B | 6.01 | Non-competitive GABA-A receptor antagonist.[4] | |

| Virol C | 7.87 | Non-competitive GABA-A receptor antagonist.[4] |

Signaling Pathways

The primary mechanism of toxicity for cicutoxin and its isomers is the non-competitive antagonism of the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system (CNS).[1][6] GABA is the main inhibitory neurotransmitter in the brain. Its binding to the GABA-A receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of neuronal firing. Cicutoxin binds to a site on the GABA-A receptor, likely within the chloride channel pore, preventing GABA from activating the receptor and also blocking the channel.[1] This blockade of inhibitory signaling leads to uncontrolled neuronal depolarization, resulting in the characteristic symptoms of poisoning, such as seizures.[1][6]

In addition to its effects on GABA-A receptors, cicutoxin has been shown to block potassium channels in T-lymphocytes, which may contribute to its overall toxicity and has also made it a subject of interest for leukemia research.[1][2]

Figure 1: Cicutoxin's antagonism of the GABA-A receptor signaling pathway.

Experimental Protocols

Total Synthesis of (R)-(-)-Cicutoxin

The first total synthesis of the naturally occurring (R)-(-)-cicutoxin was reported in 1999.[7] The following is a summary of the key steps.

Key Fragments:

-

(R)-(-)-1-hexyn-3-ol

-

1,4-diiodo-1,3-butadiene

-

THP-protected 4,6-heptadiyn-1-ol

Methodology:

-

Sonogashira Coupling: A Sonogashira coupling reaction is performed between (R)-(-)-1-hexyn-3-ol and 1,4-diiodo-1,3-butadiene to yield a dienynol intermediate.[8]

-

Second Sonogashira Coupling: The product from the first step is then coupled with THP-protected 4,6-heptadiyn-1-ol, again via a Sonogashira coupling, to form the full 17-carbon backbone with the stereocenter in place.[2][8]

-

Regioselective Reduction: The triple bond at the C5 position is regioselectively reduced to a double bond using Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride).[1][2]

-

Deprotection: The final step involves the removal of the tetrahydropyranyl (THP) protecting group to yield (R)-(-)-cicutoxin.[1][2]

Figure 2: Experimental workflow for the total synthesis of (R)-(-)-cicutoxin.

GABA-A Receptor Binding Assay

The affinity of cicutoxin isomers for the GABA-A receptor can be determined using a radioligand binding assay.[4]

Materials:

-

Rat brain cortex membranes

-

[³H]EBOB (ethynylbicycloorthobenzoate), a non-competitive GABA-A receptor antagonist radioligand

-

Test compounds (cicutoxin isomers) at various concentrations

-

Incubation buffer

-

Glass fiber filters

-

Scintillation counter

Methodology:

-

Membrane Preparation: Prepare a crude synaptic membrane fraction from rat brain cortex.

-

Binding Assay: Incubate the brain membranes with a fixed concentration of [³H]EBOB and varying concentrations of the test compound.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]EBOB (IC₅₀ value).

Patch-Clamp Electrophysiology for Potassium Channel Blockade

The effect of cicutoxin on potassium channels can be investigated using the whole-cell patch-clamp technique.[9][10]

Materials:

-

Isolated cells (e.g., T-lymphocytes)

-

Patch-clamp amplifier and data acquisition system

-

Micropipettes

-

Intracellular and extracellular solutions

-

Cicutoxin solutions at various concentrations

Methodology:

-

Cell Preparation: Prepare a suspension of the desired cells for electrophysiological recording.

-

Pipette Preparation: Fabricate micropipettes from borosilicate glass and fill with the appropriate intracellular solution.

-

Seal Formation: Form a high-resistance "giga-seal" between the micropipette tip and the cell membrane.

-

Whole-Cell Configuration: Rupture the cell membrane within the pipette tip to gain electrical access to the cell's interior.

-

Data Recording: Apply a series of voltage steps to the cell and record the resulting potassium currents in the absence and presence of different concentrations of cicutoxin.

-

Data Analysis: Analyze the recorded currents to determine the extent of channel blockade and calculate the EC₅₀ value for cicutoxin.

Structural Relationships of Cicutoxin Isomers

The following diagram illustrates the relationships between cicutoxin and some of its key isomers.

Figure 3: Logical relationships between cicutoxin and its isomers.

References

- 1. A Concise Synthesis of R-(−)-Cicutoxin, a Natural 17-Carbon Polyenyne - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cicutoxin - Wikipedia [en.wikipedia.org]

- 3. Cicutoxin | 505-75-9 | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Cicutoxin | C17H22O2 | CID 25265910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Poisoning due to water hemlock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Concise Synthesis of R-(-)-Cicutoxin, a Natural 17-Carbon Polyenyne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Whole Cell Patch Clamp Protocol [protocols.io]

- 10. Patch Clamp Protocol [labome.com]

The Enigmatic Pathway to a Potent Neurotoxin: A Technical Guide to Cicutoxin Biosynthesis in Water Hemlock

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cicutoxin (B1197497), a C17 polyacetylene, stands as the principal toxic constituent of water hemlock (Cicuta species), notorious for its potent neurotoxicity. This highly unsaturated aliphatic alcohol is a non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor in the central nervous system, leading to severe convulsions and respiratory paralysis.[1][2] Despite its well-documented toxicity, the precise biosynthetic pathway leading to cicutoxin remains largely unelucidated. This technical guide synthesizes the current understanding of polyacetylene biosynthesis in the Apiaceae family to propose a putative pathway for cicutoxin, presents available quantitative data, and outlines detailed experimental protocols for its further investigation. Such knowledge is not only crucial for understanding the toxicology of water hemlock but also holds potential for applications in drug development, leveraging the cytotoxic properties of polyacetylenes.

Proposed Biosynthetic Pathway of Cicutoxin

The biosynthesis of cicutoxin is believed to originate from fatty acid metabolism, a common theme for polyacetylenes in the Apiaceae family.[3] While the complete pathway in Cicuta has not been experimentally verified, a putative sequence of enzymatic reactions can be constructed based on studies of related compounds, such as falcarinol-type polyacetylenes in carrot (Daucus carota).[4]

The proposed pathway initiates with oleic acid and proceeds through a series of desaturation and acetylenation reactions, catalyzed by fatty acid desaturase 2 (FAD2)-type enzymes, to form key C18 and C17 intermediates. Subsequent modifications, likely involving cytochrome P450 monooxygenases and other oxidoreductases, are hypothesized to install the characteristic hydroxyl groups and the conjugated triene system of cicutoxin.

Quantitative Data on Cicutoxin and Related Polyacetylenes

Quantitative analyses of cicutoxin and its congeners in water hemlock are limited. However, a study on Cicuta maculata provides valuable insights into the relative distribution of these compounds in different plant tissues. The data underscores the high concentration of these toxins, particularly in the tuberous roots.

| Compound | Plant Part | Relative Concentration (Compared to Archive Tuber Sample) | Reference |

| Cicutoxin | Immature Seed | 0.01x | [5] |

| Grazed Plant Tubers | 4.6x | [5] | |

| Cicutol-like derivative #1 | Immature Seed | 9.5x | [5] |

| Grazed Plant Tubers | 9.8x | [5] | |

| This compound-like derivative #2 | Immature Seed | 22.5x | [5] |

| Grazed Plant Tubers | 18.8x | [5] |

Experimental Protocols for Elucidating the Cicutoxin Biosynthetic Pathway

A multi-faceted approach combining metabolomics, transcriptomics, and heterologous gene expression is essential for the complete elucidation of the cicutoxin biosynthetic pathway. The following protocols provide a comprehensive workflow for researchers.

Metabolite Extraction and Analysis

Objective: To identify and quantify cicutoxin and its potential precursors in various tissues of Cicuta species.

Protocol:

-

Sample Collection and Preparation:

-

Harvest fresh plant material (roots, stems, leaves, and flowers) from Cicuta plants.

-

Immediately flash-freeze the tissues in liquid nitrogen to quench metabolic activity and store at -80°C.

-

Lyophilize the frozen tissues and grind to a fine powder.

-

-

Extraction:

-

To 50 mg of lyophilized powder, add 1.5 mL of an ice-cold methanol:chloroform:water (3:1:1 v/v/v) extraction buffer.

-

Vortex vigorously for 1 minute, followed by sonication in an ice bath for 20 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for analysis.

-

-

Quantitative Analysis by HPLC-MS/MS:

-

Chromatography: Perform separation on a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase: Use a gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in both positive and negative ion modes.

-

Quantification: Use a standard curve generated with purified cicutoxin and other available polyacetylene standards.

-

Transcriptome Analysis for Gene Discovery

Objective: To identify candidate genes involved in cicutoxin biosynthesis by comparing gene expression profiles in tissues with high and low cicutoxin content.

Protocol:

-

RNA Extraction:

-

Extract total RNA from the same tissues used for metabolite analysis using a plant-specific RNA extraction kit, including a DNase treatment step.

-

Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

-

-

Library Preparation and Sequencing:

-

Prepare cDNA libraries from high-quality RNA samples.

-

Perform high-throughput sequencing (e.g., Illumina NovaSeq) to generate a comprehensive transcriptome.

-

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo or by mapping to a reference genome if available.

-

Perform differential gene expression analysis between high- and low-cicutoxin tissues.

-

Identify upregulated genes in high-cicutoxin tissues that are homologous to known fatty acid desaturases, cytochrome P450s, oxidoreductases, and other enzyme families potentially involved in polyacetylene biosynthesis.

-

Heterologous Expression and Enzyme Characterization

Objective: To functionally characterize candidate genes identified through transcriptome analysis.

Protocol:

-

Gene Cloning and Vector Construction:

-

Amplify the full-length coding sequences of candidate genes from Cicuta cDNA.

-

Clone the amplified sequences into an appropriate expression vector (e.g., for yeast or Nicotiana benthamiana).

-

-

Heterologous Expression:

-

Transform the expression constructs into a suitable host organism (e.g., Saccharomyces cerevisiae or agroinfiltrate into N. benthamiana leaves).

-

-

Enzyme Assays:

-

Prepare microsomal fractions from the transformed host.

-

Incubate the microsomal fractions with potential substrates (e.g., oleic acid, linoleic acid, crepenynic acid) and necessary co-factors (e.g., NADPH).

-

Analyze the reaction products by HPLC-MS/MS to determine the enzymatic activity of the expressed protein.

-

Conclusion

The biosynthesis of cicutoxin in water hemlock presents a fascinating and challenging area of research. While the foundational steps of the pathway can be inferred from studies in related species, the specific enzymatic machinery responsible for the final intricate structure of this potent neurotoxin remains to be discovered. The combination of modern analytical and molecular techniques outlined in this guide provides a robust framework for future research aimed at fully elucidating this enigmatic pathway. A comprehensive understanding of cicutoxin biosynthesis will not only advance our knowledge of plant specialized metabolism but also inform efforts in toxicology, and may unveil novel enzymatic tools for synthetic biology and drug development.

References

- 1. Cicutoxin - Wikipedia [en.wikipedia.org]

- 2. Poisoning due to water hemlock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. vbn.aau.dk [vbn.aau.dk]

- 4. Identification of Genes Encoding Enzymes Catalyzing the Early Steps of Carrot Polyacetylene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Water hemlock poisoning in cattle: Ingestion of immature Cicuta maculata seed as the probable cause - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Fate of a Potent Neurotoxin: A Technical Guide to the Toxicokinetics and Metabolism of Cicutoxin in Mammals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cicutoxin (B1197497), a C17-polyacetylene, is the primary neurotoxin responsible for the profound toxicity of plants of the Cicuta genus, commonly known as water hemlock. Ingestion of even small amounts of these plants can lead to severe neurological effects, including seizures, and can be fatal.[1] The primary mechanism of cicutoxin's toxicity is its action as a potent non-competitive antagonist of the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[2] Despite the well-documented clinical effects of cicutoxin poisoning, a comprehensive understanding of its toxicokinetics—absorption, distribution, metabolism, and excretion (ADME)—in mammals remains largely uncharted territory in the scientific literature.

This technical guide aims to consolidate the current, albeit limited, knowledge of cicutoxin's journey through the mammalian body. In the absence of specific quantitative data for cicutoxin, this document will draw upon information from structurally related compounds, such as other C17-polyacetylenes and non-competitive GABA receptor antagonists, to provide a foundational understanding. Furthermore, it will outline the standard experimental protocols that would be employed to fully elucidate the toxicokinetic and metabolic profile of this potent natural toxin.

Toxicokinetics of Cicutoxin and Related Compounds

The toxicokinetics of a compound dictates its concentration and persistence at its site of action, thereby determining the intensity and duration of its toxic effects. For cicutoxin, rapid onset of severe symptoms following ingestion suggests swift absorption from the gastrointestinal tract.

Absorption

While specific studies on the oral bioavailability of cicutoxin are not available, anecdotal evidence from poisoning cases suggests rapid and efficient absorption.[3] Cicutoxin is a hydrophobic molecule, a characteristic that generally facilitates passage across biological membranes.[3] Research has indicated that cicutoxin can be absorbed through the skin in frogs, and it is suggested that it can also pass through human skin.[3]

Distribution

Following absorption, a toxin's distribution is governed by its physicochemical properties, plasma protein binding, and affinity for specific tissues. Given its neurotoxic effects, the central nervous system is a key target organ for cicutoxin. As a lipophilic compound, it is likely to cross the blood-brain barrier. While specific data on its volume of distribution is unavailable, it is plausible that it distributes into adipose tissue, which could act as a reservoir and contribute to a prolonged half-life.[2]

Metabolism

The metabolism of cicutoxin is the least understood aspect of its toxicokinetics. It is widely stated in the literature that the metabolic fate of cicutoxin is unknown.[3] However, based on the metabolism of other xenobiotics and structurally related compounds, a few speculative pathways can be proposed.

The liver is the primary site of xenobiotic metabolism, which typically occurs in two phases. Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups. Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.[4]

Given cicutoxin's structure, which includes hydroxyl groups and unsaturated bonds, it is a potential substrate for various metabolic enzymes.

Table 1: Postulated Metabolic Pathways for Cicutoxin

| Metabolic Phase | Potential Reaction | Potential Enzymes Involved | Putative Metabolites |

| Phase I | Oxidation (Hydroxylation, Epoxidation) | Cytochrome P450 (CYP) enzymes | Hydroxylated cicutoxin, Cicutoxin epoxides |

| Reduction | Reductases | Dihydrocicutoxin | |

| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Cicutoxin-glucuronide |

| Sulfation | Sulfotransferases (SULTs) | Cicutoxin-sulfate |

Excretion

The routes and rates of cicutoxin excretion have not been formally studied. Anecdotal evidence from a human poisoning case suggests a potentially long half-life, with neurological symptoms persisting for several days.[3] Similarly, a sheep was reported to have fully recovered after seven days, indicating a clearance process that may span several days.[3]

Quantitative Data (Representative)

Due to the lack of specific quantitative data for cicutoxin, the following table presents representative pharmacokinetic parameters for a different GABA-A receptor partial agonist, [14C]CP-409092, studied in rats. This data is provided for illustrative purposes to highlight the types of parameters that are crucial for a comprehensive toxicokinetic profile.

Table 2: Representative Pharmacokinetic Parameters of a GABA-A Receptor Partial Agonist ([14C]CP-409092) in Rats

| Parameter | Intravenous (4 mg/kg) | Oral (15 mg/kg) |

| Clearance (CL) | 169 ± 18 mL/min/kg | - |

| Volume of Distribution (Vd) | 8.99 ± 1.46 L/kg | - |

| Oral Bioavailability (F) | - | 2.9% ± 3% |

| Total Recovery (Oral, 100 mg/kg) | - | ~89% |

| Data from a study on [14C]CP-409092 in rats.[5] |

Experimental Protocols

To address the significant knowledge gaps in cicutoxin toxicokinetics and metabolism, a series of well-defined experiments are necessary. The following sections outline the standard methodologies that would be applied.

In Vivo Toxicokinetic Studies in Rodents

Objective: To determine the absorption, distribution, and excretion of cicutoxin in a mammalian model.

Experimental Workflow:

Methodology:

-

Test Animals: Male and female Sprague-Dawley rats (8-10 weeks old) would be used. Animals would be housed in metabolism cages to allow for the separate collection of urine and feces.

-

Test Substance: Radiolabeled cicutoxin (e.g., ¹⁴C or ³H) would be synthesized to facilitate tracking and quantification.

-

Dose Administration: A single dose would be administered via oral gavage and intravenous injection in separate groups of animals.

-

Sample Collection:

-

Blood: Serial blood samples would be collected from the tail vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, and 72 hours) post-dosing.

-

Urine and Feces: Urine and feces would be collected at intervals over 72 hours.

-

Tissues: At the end of the study, animals would be euthanized, and various tissues (liver, kidney, brain, adipose, muscle, etc.) would be harvested to determine tissue distribution.

-

-

Sample Analysis:

-

The concentration of total radioactivity in plasma, urine, feces, and tissue homogenates would be determined by liquid scintillation counting.

-

The concentration of parent cicutoxin and its metabolites would be quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6]

-

-

Pharmacokinetic Analysis: Plasma concentration-time data would be analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.

In Vitro Metabolism Studies

Objective: To identify the metabolic pathways and the enzymes responsible for cicutoxin biotransformation.

Experimental Workflow:

Methodology:

-

Enzyme Source: Pooled human and rat liver microsomes would be used to assess interspecies differences in metabolism.

-

Incubation: Cicutoxin would be incubated with liver microsomes in the presence of necessary cofactors (e.g., NADPH for Phase I reactions, UDPGA for glucuronidation, PAPS for sulfation).

-

Metabolite Identification: The reaction mixture would be analyzed by high-resolution LC-MS/MS to detect and structurally elucidate potential metabolites.

-

Reaction Phenotyping: To identify the specific CYP isozymes involved, incubations would be performed with a panel of recombinant human CYP enzymes or by using specific chemical inhibitors of different CYP isozymes.

-

Enzyme Kinetics: The kinetics of cicutoxin metabolism (Km and Vmax) would be determined by incubating varying concentrations of the toxin with liver microsomes.

Signaling Pathways

Cicutoxin's primary molecular target is the GABA-A receptor. By non-competitively binding to a site within the chloride ion channel, it prevents the influx of chloride ions that normally occurs upon GABA binding. This inhibition of the inhibitory GABAergic signaling leads to a state of neuronal hyperexcitability, culminating in seizures.

Conclusion

The toxicokinetics and metabolism of cicutoxin in mammals represent a significant knowledge gap in the field of toxicology. While its potent neurotoxic mechanism is established, the details of its absorption, distribution, metabolic fate, and excretion are largely unknown. This guide has synthesized the available information and, by drawing parallels with related compounds, has provided a framework for understanding the likely ADME properties of cicutoxin. The detailed experimental protocols outlined herein provide a roadmap for future research that is essential for a comprehensive risk assessment of this potent natural toxin and for the development of more effective clinical management strategies for water hemlock poisoning. Further investigation into the biotransformation of cicutoxin is critical to uncovering potential detoxification pathways and to better predict its disposition in various mammalian species, including humans.

References

- 1. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Distinct signal transduction pathways for GABA-induced GABA(A) receptor down-regulation and uncoupling in neuronal culture: a role for voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Metabolism, pharmacokinetics and excretion of the GABA(A) receptor partial agonist [(14)C]CP-409,092 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide on Historical Case Studies of Cicutoxin Poisoning in Livestock

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of historical case studies of cicutoxin (B1197497) poisoning in livestock. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the toxicology, clinical manifestations, and experimental investigation of cicutoxin, a potent neurotoxin found in water hemlock (Cicuta species). This document synthesizes findings from various case reports and experimental studies, presenting quantitative data in a structured format, detailing experimental protocols, and illustrating key pathways and workflows through diagrams.

Introduction

Cicutoxin is a highly poisonous unsaturated alcohol produced by plants of the Cicuta genus, most notably water hemlock (Cicuta maculata and Cicuta douglasii)[1][2][3]. These plants are considered among the most toxic in North America, responsible for significant economic losses in the livestock industry due to animal fatalities[4][5][6]. Poisoning typically occurs in the early spring when the highly toxic roots are more likely to be pulled up and consumed by grazing animals[4][5]. All parts of the plant contain cicutoxin, but the highest concentration is found in the roots[3][4]. The toxin acts as a potent central nervous system (CNS) stimulant, leading to violent convulsions and often rapid death from respiratory failure[1][5][7].

Mechanism of Action

Cicutoxin's primary mechanism of action is the noncompetitive antagonism of gamma-aminobutyric acid (GABA) type A (GABAA) receptors in the central nervous system[8][9][10]. GABA is the primary inhibitory neurotransmitter in the brain. When GABA binds to the GABAA receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of depolarization[1][11]. Cicutoxin binds to a site on the GABAA receptor, blocking the chloride channel and preventing GABA from exerting its inhibitory effect[4][8]. This blockade results in unabated neuronal depolarization, leading to the severe seizures characteristic of cicutoxin poisoning[1][9].

Additionally, some research suggests that cicutoxin may also act as a blocker of potassium channels, which could contribute to its neurotoxic effects[8][12].

Clinical Manifestations and Pathology

The onset of clinical signs of cicutoxin poisoning in livestock is rapid, typically occurring within 15 to 60 minutes of ingesting a lethal dose[5][8][13]. The primary clinical signs are a direct result of the toxin's effect on the central nervous system.

Common Clinical Signs:

-

Violent, intermittent convulsions, often with opisthotonus (arching of the back)[5][7][14]

-

Dilated pupils[1]

-

Rapid pulse and breathing[1]

-

Frequent urination and defecation[8]

Death usually results from respiratory paralysis during a convulsive seizure[5][7]. In animals that experience prolonged seizures, there is evidence of skeletal and cardiac muscle degeneration (myodegeneration)[8][16]. Post-mortem findings often include pale areas in the heart and skeletal muscles[8]. Blood analysis of affected animals may show elevated levels of serum enzymes indicative of muscle damage, such as lactate (B86563) dehydrogenase (LDH), aspartate aminotransferase (AST), and creatine (B1669601) kinase (CK)[5][8][17].

Quantitative Toxicological Data

The following tables summarize quantitative data from various case studies and experimental research on cicutoxin poisoning in livestock.

| Table 1: Lethal Doses and Toxic Concentrations of Cicutoxin-Containing Plants in Livestock | |

| Animal Species | Plant Part and Form |

| Cattle | Cicuta maculata (Water Hemlock) Roots |

| Sheep | Cicuta douglasii (Western Water Hemlock) Tubers (Fresh, by gavage) |

| Sheep | Conium maculatum (Poison Hemlock) Green Leaves |

| Goats | Cicuta douglasii (Western Water Hemlock) Tubers (Fresh) |

| Mice | Cicutoxin (Intraperitoneal) |

| Table 2: Timeline of Cicutoxin Poisoning in Livestock | | | :--- | :--- | :--- | :--- | | Event | Time Post-Ingestion | Animal Species | Reference | | Onset of Clinical Signs | 15 - 60 minutes | General Livestock |[5][8][13] | | Death | As little as 15 minutes | Cattle |[2] | | Death | Within 2-3 hours | General Livestock |[3] | | Recovery (in ewes treated for symptoms) | Up to 7 days | Sheep |[8] |

Historical Case Studies

Case Study 1: Poisoning of Hereford Cows by Immature Water Hemlock Seeds

In a notable case in northwestern Utah, nine mature Hereford cows from a herd of 81 died after ingesting the immature seed heads of Cicuta maculata[14][18][19]. The cattle were found dead, indicating an acute onset of poisoning[14][18]. A key finding from this case was the implication of a plant part other than the highly toxic roots in a fatal poisoning event[18]. Chemical analysis of the ingested seed heads revealed the presence of cicutoxin, as well as high levels of two cicutol-like derivatives[14][18]. While the immature seeds contained significantly less cicutoxin than archived toxic tubers, they had substantially higher concentrations of the this compound derivatives[14][18]. Mouse bioassays confirmed the high toxicity of extracts from these immature seeds[20][18]. This case suggests that other polyacetylenes in water hemlock, besides cicutoxin, may contribute significantly to its toxicity[19].

Case Study 2: Experimental Poisoning of Sheep with Water Hemlock Tubers

In a controlled study, sheep were administered fresh tubers of Cicuta douglasii via gavage at doses ranging from 1.2 to 2.7 g/kg body weight[16]. The administration of the tubers induced the classic signs of cicutoxin poisoning, including excessive salivation, tremors, and grand mal seizures, ultimately leading to death[16]. This study also demonstrated that the severity of skeletal and cardiac myodegeneration was directly related to the number and duration of the seizures[8]. This research was pivotal in establishing a lethal dose range in sheep and in pathologically describing the muscular damage associated with the toxicoses[16].

Experimental Protocols

Protocol 1: Determination of a Lethal Dose of Water Hemlock in a Goat Model

Objective: To determine the amount of Cicuta douglasii plant material required to cause death in goats[20][21].

Methodology:

-

Plant Material Preparation: Water hemlock plants (Cicuta douglasii) were collected. The plant material was freeze-dried and ground into a powder[20][21].

-

Animal Subjects: Goats were used as the experimental model[20][21].

-

Administration: The freeze-dried, ground plant material was administered to the goats via oral gavage[20][21].

-

Dosage: Varying doses of the plant material were administered to different groups of goats to establish a lethal dose[20].

-

Monitoring: Animals were monitored for the onset of clinical signs of toxicity, and the time to death was recorded[20].

-

Outcome: The study concluded that the ingestion of 1-2 fresh water hemlock tubers would likely be lethal to a goat[20][21].

Protocol 2: Prevention of Lesions and Death in Sheep Experimentally Poisoned with Water Hemlock

Objective: To evaluate the efficacy of sodium pentobarbital (B6593769) in preventing the pathological effects and mortality associated with a lethal dose of water hemlock in sheep[16].

Methodology:

-

Poisoning: Sheep were given a lethal dose (1.5 to 2.5 times the established lethal dose) of fresh Cicuta douglasii tubers by gavage[8][16].

-

Treatment: At the onset of the first seizure, a treatment group of sheep was administered sodium pentobarbital intravenously (20-77 mg/kg) to control seizure activity[8]. Atropine (75-150 mg) was also administered to reduce salivation, and Ringer's lactate solution was given until recovery[8].

-

Control Group: A control group of sheep received the lethal dose of water hemlock but did not receive the therapeutic intervention.

-

Observations: Both groups were monitored for clinical signs, seizure activity, and survival. Post-mortem examinations were conducted on the animals that died to assess for skeletal and cardiac myodegeneration[8][16].

-

Results: The intravenous administration of sodium pentobarbital at the onset of seizures prevented further convulsive activity, averted the development of skeletal and cardiac muscle damage, and resulted in the rapid and complete recovery of the treated sheep[16].

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Cicutoxin's disruption of normal GABAergic inhibition.

References

- 1. Everyone Knows About Water Hemlock! | Chats About Toxic Substances With Reneise [u.osu.edu]

- 2. Cicuta maculata - Wikipedia [en.wikipedia.org]

- 3. Guide to Poisonous Plants â College of Veterinary Medicine and Biomedical Sciences â Colorado State University [poisonousplants.cvmbs.colostate.edu]

- 4. Cicuta - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Poison hemlock and Western waterhemlock: Deadly plants that may be growing in your pasture | OSU Extension Service [extension.oregonstate.edu]

- 7. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]

- 8. Cicutoxin - Wikipedia [en.wikipedia.org]

- 9. Poisoning due to water hemlock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The non-competitive blockade of GABAA receptors by an aqueous extract of water hemlock (Cicuta douglasii) tubers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GABA - Wikipedia [en.wikipedia.org]

- 12. Cicutoxin | C17H22O2 | CID 25265910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Toxicoses in livestock from the hemlocks (Conium and Cicuta spp.). | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. fas.scot [fas.scot]

- 16. Water hemlock (Cicuta douglasii) toxicoses in sheep: pathologic description and prevention of lesions and death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Toxicoses in livestock from the hemlocks (Conium and Cicuta spp.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Water hemlock poisoning in cattle: Ingestion of immature Cicuta maculata seed as the probable cause - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ovid.com [ovid.com]

- 20. researchgate.net [researchgate.net]

- 21. ovid.com [ovid.com]

Cicutoxin's Effect on Neuronal Potassium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cicutoxin (B1197497), a potent neurotoxin produced by plants of the Cicuta genus, exerts its primary toxic effects on the central nervous system, leading to seizures and respiratory failure. While its antagonism of GABAA receptors is a known mechanism of action, emerging evidence highlights its significant role as a blocker of neuronal potassium (K+) channels. This guide provides an in-depth technical overview of the current understanding of cicutoxin's interaction with these critical regulators of neuronal excitability. It synthesizes quantitative data from electrophysiological studies, details relevant experimental protocols, and visualizes the proposed mechanisms of action and their downstream consequences. This document is intended to serve as a comprehensive resource for researchers investigating neurotoxins, ion channel pharmacology, and the development of novel therapeutics.

Introduction

Cicutoxin is a C17-polyacetylene alcohol that acts as a potent neurotoxin.[1] Its primary mechanism of toxicity involves the non-competitive antagonism of the gamma-aminobutyric acid (GABAA) receptor, leading to a reduction in inhibitory neurotransmission and subsequent neuronal hyperexcitability.[1] However, a growing body of research indicates that cicutoxin also directly modulates the function of voltage-gated potassium (Kv) channels, a diverse family of ion channels essential for shaping the neuronal action potential and maintaining resting membrane potential.[1][2][3]

Blockade of neuronal K+ channels by cicutoxin leads to a prolongation of the action potential repolarization phase, which can contribute significantly to its convulsive effects.[4] This guide focuses on the specific effects of cicutoxin on these channels, providing a detailed analysis of the available quantitative data, the experimental methods used to obtain this data, and the putative signaling pathways involved.

Quantitative Data on Cicutoxin's Inhibition of Potassium Channels

While direct quantitative data for cicutoxin's effect on specific subtypes of neuronal potassium channels is limited, studies on non-neuronal cells and related toxins provide valuable insights. The following table summarizes the key quantitative findings.

| Parameter | Value | Cell Type/Channel | Species | Reference |

| EC50 | 1.8 x 10-5 M (18 µM) | K+ Currents | T-lymphocytes | Rat |

| Maximum Blockade | 71% at 7 x 10-5 M (70 µM) | K+ Currents | T-lymphocytes | Rat |

| Effect on Repolarization | Up to 6-fold increase at 100 µM | Neuronal Action Potential | Snail (Lymnaea stagnalis) | [4] |

Note: The data from T-lymphocytes suggests a potent blocking effect on potassium channels, which is likely transferable to neuronal K+ channels, although the specific channel subtypes and their sensitivities may differ.

Mechanism of Action on Neuronal Potassium Channels

Cicutoxin is proposed to act as a pore blocker for certain types of voltage-gated potassium channels. The primary evidence for this comes from electrophysiological studies demonstrating a dose-dependent increase in the duration of the repolarization phase of the neuronal action potential.[4] This effect is characteristic of compounds that inhibit the outward flow of potassium ions that is necessary to bring the neuronal membrane potential back to its resting state after depolarization.

While specific neuronal Kv channel subtypes targeted by cicutoxin have not been definitively identified, research on the related ciguatoxin suggests that delayed-rectifier and 'A-type' potassium currents are likely candidates.[5]

-

Delayed-rectifier K+ channels (Kdr) are crucial for the repolarization of the action potential. Their inhibition would lead to a prolonged action potential duration.

-

A-type K+ channels (KA) are transient channels that help to regulate the firing frequency of neurons. Their blockade would contribute to increased neuronal excitability.

The following diagram illustrates the proposed mechanism of cicutoxin's action at the neuronal membrane.

Experimental Protocols

The primary technique for investigating the effects of cicutoxin on neuronal potassium channels is patch-clamp electrophysiology . This method allows for the direct measurement of ion flow through individual or populations of ion channels.

Whole-Cell Patch-Clamp Recording on Cultured Neurons

This protocol is designed to measure the effect of cicutoxin on total potassium currents in a neuron.

1. Cell Preparation:

- Culture primary neurons (e.g., from rat hippocampus or dorsal root ganglia) on glass coverslips.

- Maintain cultures in a suitable growth medium at 37°C and 5% CO2.

2. Solutions:

- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

- Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).

3. Recording Procedure:

- Transfer a coverslip with cultured neurons to a recording chamber on an inverted microscope.

- Continuously perfuse the chamber with the external solution.

- Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.

- Approach a target neuron and form a gigaohm seal.

- Rupture the membrane to achieve the whole-cell configuration.

- Clamp the neuron at a holding potential of -80 mV.

- Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit potassium currents.

- Record baseline currents.

- Perfuse the chamber with the external solution containing cicutoxin at various concentrations (e.g., 1 µM to 100 µM).

- Repeat the voltage-step protocol at each concentration to determine the dose-dependent block of potassium currents.

The following diagram outlines the experimental workflow for a whole-cell patch-clamp experiment.

Downstream Signaling and Neurotoxicity

The blockade of neuronal potassium channels by cicutoxin has significant downstream consequences, culminating in the hyperexcitability that characterizes its neurotoxic effects.

-

Prolonged Action Potential: Inhibition of K+ efflux during repolarization leads to a longer-lasting action potential.

-

Increased Neurotransmitter Release: The extended depolarization at the presynaptic terminal can lead to an increase in the influx of calcium (Ca2+) through voltage-gated calcium channels. This, in turn, enhances the release of excitatory neurotransmitters like glutamate (B1630785).

-

Excitotoxicity: Excessive glutamate release can overstimulate postsynaptic receptors, particularly NMDA receptors, leading to a massive influx of Ca2+ into the postsynaptic neuron. This can trigger excitotoxic cell death cascades.

-

Seizures: The overall increase in neuronal excitability and the imbalance between excitatory and inhibitory signaling contribute to the generation of seizures.

The following diagram illustrates the proposed signaling pathway leading from potassium channel blockade to neurotoxicity.

Conclusion and Future Directions

Cicutoxin is a multifaceted neurotoxin that, in addition to its well-established effects on GABAA receptors, is a potent blocker of potassium channels. This action contributes significantly to its neurotoxic profile by prolonging neuronal action potentials and promoting a state of hyperexcitability. While current research has laid the groundwork for understanding this mechanism, several areas require further investigation:

-

Identification of Specific Neuronal Kv Subtypes: High-throughput screening and detailed electrophysiological studies are needed to identify the specific neuronal voltage-gated potassium channel subtypes that are most sensitive to cicutoxin.

-

Detailed Kinetic Analysis: A thorough investigation of how cicutoxin affects the gating kinetics (activation, deactivation, and inactivation) of sensitive K+ channels will provide a more complete picture of its mechanism of action.

-

In Vivo Studies: Correlating the in vitro effects of cicutoxin on potassium channels with in vivo models of its toxicity will be crucial for understanding its overall pathophysiological effects.

A deeper understanding of cicutoxin's interaction with neuronal potassium channels will not only enhance our knowledge of neurotoxicology but may also provide insights for the development of novel therapeutic strategies for conditions involving neuronal hyperexcitability.

References

- 1. Marine Toxins Targeting Kv1 Channels: Pharmacological Tools and Therapeutic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of cicutoxin and related polyacetylenes from Cicuta virosa on neuronal action potentials: a comparative study on the mechanism of the convulsive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cicutoxin from Cicuta virosa--a new and potent potassium channel blocker in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human neuronal signaling and communication assays to assess functional neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurotoxins Acting at Synaptic Sites: A Brief Review on Mechanisms and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Synapse: An In-depth Technical Guide to the Non-GABAergic Molecular Targets of Cicutoxin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cicutoxin (B1197497), a potent polyacetylene derived from plants of the Cicuta genus, is well-documented for its severe neurotoxicity, primarily attributed to its function as a noncompetitive antagonist of the γ-aminobutyric acid type A (GABAA) receptor.[1][2][3][4] This antagonism disrupts inhibitory neurotransmission in the central nervous system, leading to symptoms such as seizures and respiratory paralysis.[1][4][5] However, a growing body of evidence reveals that the toxicological profile of cicutoxin is more complex, extending beyond the GABAergic system. This technical guide provides a comprehensive overview of the molecular targets of cicutoxin outside of GABA receptors, presenting key quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways.

Potassium Channels: A Primary Non-GABAergic Target

A significant body of research has identified voltage-gated potassium (K+) channels as a key molecular target of cicutoxin.[1][6][7] This interaction has been particularly well-characterized in T lymphocytes, where cicutoxin acts as a potent blocker of K+ currents, thereby affecting cellular function and proliferation.[6][7]

Quantitative Data on Cicutoxin's Interaction with Potassium Channels

The following table summarizes the key quantitative data from studies investigating the effects of cicutoxin on potassium channels.

| Parameter | Value | Cell Type | Reference |

| EC50 for K+ Current Block | 1.8 x 10-5 mol/l | Activated T lymphocytes | [6][7] |

| Maximum K+ Current Block | 71% | Activated T lymphocytes | [6][7] |

| Concentration for Maximum Block | 7 x 10-5 mol/l | Activated T lymphocytes | [6][7] |

| Dose-Dependent Block Range | 5 x 10-6 to 7 x 10-5 mol/l | Activated T lymphocytes | [6][7] |

| Effect on T-lymphocyte Proliferation | Dose-dependent reduction in 3H-thymidine incorporation | Naive and memory T lymphocytes | [6] |

| Non-cytotoxic Concentration Range for Proliferation Assay | 10-7 to 5 x 10-5 mol/l | T lymphocytes | [6] |

Experimental Protocols

1. Patch-Clamp Electrophysiology for Measuring K+ Currents

-

Objective: To investigate the direct effect of cicutoxin on potassium channel currents in activated T lymphocytes.[6]

-

Cell Preparation: T lymphocytes are activated for use in patch-clamp experiments.

-

Recording Configuration: The whole-cell patch-clamp technique is employed to measure macroscopic K+ currents.

-

Procedure:

-

A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane.

-

A brief suction pulse is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

-

The membrane potential is held at a specific voltage, and depolarizing voltage steps are applied to elicit K+ currents.

-

Cicutoxin is applied to the bath solution at varying concentrations (5 x 10-6 to 7 x 10-5 mol/l).[6]

-

The resulting changes in K+ current amplitude are recorded and analyzed to determine the dose-dependent blocking effect of cicutoxin.[6]

-

2. 3H-Thymidine Uptake Assay for T-Lymphocyte Proliferation

-

Objective: To assess the functional consequence of K+ channel blockade by cicutoxin on T-lymphocyte proliferation.[6]

-

Principle: The incorporation of radiolabeled thymidine (B127349) (3H-thymidine) into newly synthesized DNA is a measure of cell proliferation.

-

Procedure:

-

T lymphocytes are cultured in the presence of a mitogen (e.g., concanavalin (B7782731) A) to stimulate proliferation.[6]

-

Cicutoxin is added to the cell cultures at non-cytotoxic concentrations (10-7 to 5 x 10-5 mol/l).[6]

-

3H-thymidine is added to the culture medium.

-

After an incubation period, the cells are harvested, and the amount of incorporated 3H-thymidine is quantified using a scintillation counter.

-

A dose-dependent reduction in 3H-thymidine incorporation indicates inhibition of proliferation.[6]

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for cicutoxin's effect on T lymphocytes and the general workflow of the experiments used to elucidate this mechanism.

Caption: Cicutoxin's blockade of K+ channels inhibits T-lymphocyte proliferation.

Caption: Workflow for studying cicutoxin's effects on K+ channels and proliferation.

Effects on Neuronal Action Potentials

Beyond its direct interaction with ion channels, cicutoxin has been shown to modulate the characteristics of neuronal action potentials, suggesting a broader impact on neuronal excitability.

Quantitative Data on Action Potential Modulation

The primary observed effect is a significant, dose-dependent prolongation of the repolarization phase of the action potential.

| Parameter | Concentration | Effect | Neuron Type | Reference |

| Duration of Repolarization | 100 µmol/l | Up to six-fold increase | RPD1 giant cell of Lymnaea stagnalis | [1][8] |

| Duration of Repolarization | 60 µmol/l | Up to two-fold increase (by Isocicutoxin) | RPD1 giant cell of Lymnaea stagnalis | [8] |

Experimental Protocols

Intracellular Microelectrode Recording

-

Objective: To measure the changes in neuronal action potential parameters in the presence of cicutoxin.[8]

-

Model System: The giant cell RPD1 of the right parietal ganglion of the pond snail, Lymnaea stagnalis, is used as a model neuron due to its large size and spontaneous firing activity.[8]

-

Procedure:

-

The ganglion is dissected and placed in a recording chamber with appropriate saline solution.

-

A sharp glass microelectrode filled with an electrolyte solution (e.g., 3M KCl) is inserted into the RPD1 neuron.

-

Spontaneous action potentials are recorded before the application of any test substance to establish a baseline.

-

Cicutoxin or related polyacetylenes are added to the bath solution at concentrations ranging from 20-100 µmol/l.[8]

-

Changes in the duration of depolarization, duration of repolarization, and amplitude of the action potentials are continuously monitored and recorded.[8]

-

Logical Relationship Diagram

The prolongation of the action potential repolarization is a key contributor to the overall neurotoxicity of cicutoxin.

Caption: Cicutoxin's effect on action potential leading to neurotoxicity.

Other Potential Molecular Targets

While the evidence is less extensive, some studies suggest that cicutoxin's effects may not be limited to GABA and potassium channels.

-

Cholinergic System: There are mentions of cicutoxin potentially causing central cholinergic stimulation, though the specific molecular interactions remain to be elucidated.[7]

-

Sodium Channels: The possibility of cicutoxin affecting sodium channels has been raised, which could also contribute to its effects on neuronal excitability.[7] However, direct experimental evidence and quantitative data are currently lacking.

Conclusion and Future Directions

While the noncompetitive antagonism of GABAA receptors remains the primary mechanism of cicutoxin's neurotoxicity, it is clear that its molecular interactions are more diverse. The potent blockade of voltage-gated potassium channels is a well-supported, non-GABAergic mechanism of action with significant physiological consequences, particularly in the immune system. The profound effect on the repolarization phase of neuronal action potentials further highlights the multifaceted nature of this toxin.

Future research should aim to:

-

Identify the specific subtypes of potassium channels targeted by cicutoxin in neurons.

-

Investigate the potential direct interactions of cicutoxin with voltage-gated sodium and calcium channels using electrophysiological and binding assays.

-

Elucidate the molecular basis for the observed cholinergic effects.

-

Utilize computational modeling and structural biology to understand the binding sites of cicutoxin on these non-GABAergic targets.

A deeper understanding of these additional molecular targets will not only provide a more complete picture of cicutoxin's toxicology but may also unveil novel therapeutic possibilities for compounds with similar structures.

References

- 1. Cicutoxin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The non-competitive blockade of GABAA receptors by an aqueous extract of water hemlock (Cicuta douglasii) tubers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Poisoning due to water hemlock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the structural basis of neurotoxicity in C(17)-polyacetylenes isolated from water hemlock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cicutoxin from Cicuta virosa--a new and potent potassium channel blocker in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cicutoxin | C17H22O2 | CID 25265910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Effects of cicutoxin and related polyacetylenes from Cicuta virosa on neuronal action potentials: a comparative study on the mechanism of the convulsive action - PubMed [pubmed.ncbi.nlm.nih.gov]

Cicutoxin Structure-Activity Relationship: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cicutoxin (B1197497), a potent neurotoxin produced by plants of the Cicuta genus, exerts its primary toxic effect through the noncompetitive antagonism of the gamma-aminobutyric acid type A (GABAA) receptor. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of cicutoxin and its analogs. It delves into the molecular interactions governing its toxicity, summarizes quantitative data on the potency of various derivatives, and provides detailed methodologies for key experimental assays. This guide is intended to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development interested in the intricate mechanisms of cicutoxin and the potential for developing novel therapeutics or research tools based on its unique chemical scaffold.

Introduction

Cicutoxin is a C17-polyacetylene alcohol that has been identified as the primary toxic component of water hemlock (Cicuta maculata and other Cicuta species).[1] Ingestion of even small amounts of plant material can lead to severe central nervous system (CNS) stimulation, including seizures, and can be fatal.[2] The principal mechanism of action of cicutoxin is its interaction with the GABAA receptor, the main inhibitory neurotransmitter receptor in the CNS.[3][4] By acting as a noncompetitive antagonist, cicutoxin blocks the chloride ion channel of the receptor, leading to neuronal depolarization and hyperexcitability.[5][6] Understanding the relationship between the chemical structure of cicutoxin and its biological activity is crucial for elucidating its toxic properties and for exploring its potential as a pharmacological tool.

Molecular Structure and Toxicophore

The chemical structure of cicutoxin is characterized by a 17-carbon chain with a conjugated system of three double bonds and two triple bonds, and two hydroxyl groups.[3] The absolute configuration of the naturally occurring enantiomer is (8E,10E,12E,14R)-heptadeca-8,10,12-triene-4,6-diyne-1,14-diol.[3]

Studies on various synthetic and naturally occurring analogs have revealed key structural features essential for its toxicity. The long, rigid polyunsaturated carbon chain is critical for its activity. Furthermore, the presence and position of the hydroxyl groups significantly influence its potency.[7] Notably, the secondary alcohol at the C-14 position is considered absolutely essential for the inhibitory effect on the GABAA receptor.[5] Methylation of this hydroxyl group leads to a loss of activity.[5]

Mechanism of Action

GABAA Receptor Antagonism

The primary target of cicutoxin is the GABAA receptor, a ligand-gated ion channel.[3][4] In the CNS, the binding of GABA to its receptor normally triggers the opening of a chloride (Cl⁻) channel, leading to hyperpolarization of the neuron and inhibition of neurotransmission. Cicutoxin acts as a noncompetitive antagonist, meaning it does not bind to the same site as GABA but rather to a site within the chloride ionophore of the receptor.[5][6] This binding event physically blocks the flow of chloride ions, preventing the hyperpolarizing effect of GABA. The continued neuronal firing in the absence of GABAergic inhibition results in the characteristic symptoms of cicutoxin poisoning, such as convulsions.[8]

Effects on Potassium Channels

In addition to its effects on GABAA receptors, cicutoxin has also been shown to block potassium (K⁺) channels in T-lymphocytes.[1] This action on neuronal potassium channels could also contribute to its neurotoxicity by prolonging neuronal repolarization and increasing neuronal excitability.[3]

Quantitative Structure-Activity Relationship Data

The following tables summarize the available quantitative data on the toxicity and receptor binding affinity of cicutoxin and its analogs.

Table 1: In Vivo Toxicity Data

| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |

| Cicutoxin | Mouse | Intraperitoneal | ~9 | [3] |

| Virol A | Mouse | Intraperitoneal | 28.0 | |

| Isocicutoxin | Mouse | Intraperitoneal | 38.5 | |

| Racemic Cicutoxin | Mouse | - | ~4.5 (twice as active as natural enantiomer) | [3] |

Table 2: In Vitro Activity Data

| Compound | Assay | Receptor/Channel | IC50 (µM) | Reference |

| Racemic Virol A | Two-Electrode Voltage Clamp | α1β3γ2 GABAA Receptors | 0.93 | [5] |

| Enantioenriched Virol A | Two-Electrode Voltage Clamp | α1β3γ2 GABAA Receptors | 1.4 | [5] |

| Racemic Cicutoxin | Two-Electrode Voltage Clamp | α1β3γ2 GABAA Receptors | 2.4 | [5] |

| Enantioenriched Cicutoxin | Two-Electrode Voltage Clamp | α1β3γ2 GABAA Receptors | 1.7 | [5] |

| 14-O-methylated Cicutoxin | Two-Electrode Voltage Clamp | α1β3γ2 GABAA Receptors | No inhibition observed | [5] |

| Cicutoxin | Patch Clamp | K⁺ currents in T-lymphocytes | EC50 = 18 | [1] |

Experimental Protocols

Radioligand Binding Assay for GABAA Receptor

This protocol describes a method for assessing the binding of cicutoxin and its analogs to the convulsant site of the GABAA receptor using the radioligand [³H]ethynylbicycloorthobenzoate ([³H]EBOB).[7]

Materials:

-

Rat brain cortex membranes

-

[³H]EBOB (specific activity ~50 Ci/mmol)

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl

-

Cicutoxin or analog solutions of varying concentrations

-

Non-specific binding control (e.g., 10 µM unlabeled EBOB)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain cortices in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 100,000 x g for 30 minutes at 4°C. Resuspend the resulting pellet in fresh assay buffer.

-

Binding Assay: In a final volume of 250 µL, incubate the brain membranes (50-100 µg protein) with 1 nM [³H]EBOB and varying concentrations of the test compound (cicutoxin or analog).

-

Incubation: Incubate the mixture for 90 minutes at room temperature.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Washing: Wash the filters three times with 4 mL of ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]EBOB (IC₅₀ value) by non-linear regression analysis.

Two-Electrode Voltage Clamp Electrophysiology

This protocol outlines a method for functionally assessing the effect of cicutoxin and its analogs on GABA-induced currents in Xenopus laevis oocytes expressing recombinant GABAA receptors.[5]